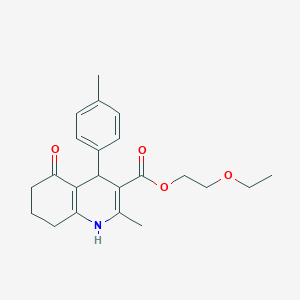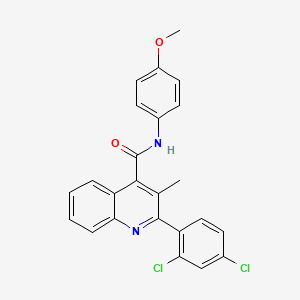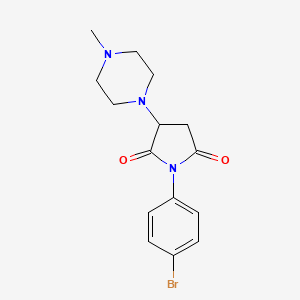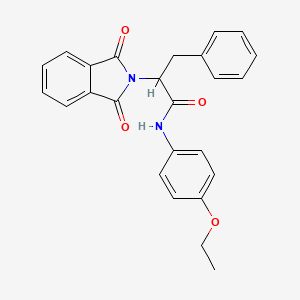
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPNB is a synthetic compound that belongs to the class of amides and is widely used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is believed to work by inhibiting the activity of certain enzymes in the body, particularly those involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, this compound may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which makes it a potential candidate for the treatment of various pain and inflammatory conditions. This compound has also been shown to have anticonvulsant effects, which makes it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool in studying the mechanism of action of various drugs and enzymes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Orientations Futures
There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. One area of research is the development of new drugs that are based on the structure of this compound. Another area of research is the study of the effects of this compound on other physiological systems, such as the cardiovascular and respiratory systems. Additionally, there is a need for further studies to determine the optimal dosage and administration of this compound in various applications.
Méthodes De Synthèse
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is synthesized by the reaction of 4-methyl-2-nitroaniline and 3-methylphenol with butanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential applications in various fields of science. It is primarily used in neuroscience research to study the effects of the compound on neuronal activity. This compound has also been used in pharmacology research to study the mechanism of action of various drugs. Furthermore, this compound has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-3-6-15(11-13)24-10-4-7-18(21)19-16-9-8-14(2)12-17(16)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCVGMGZRPCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)

![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)